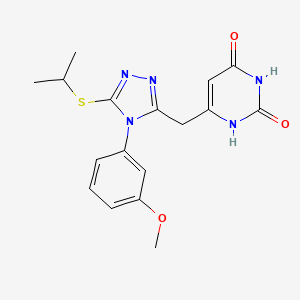

1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide”, there are general methods for the synthesis of similar compounds. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, which involved a solvent-free condensation/reduction reaction sequence . Another method involves a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

This compound has been explored for its potential in pharmaceuticals due to the presence of the triazole ring, which is a core structure in many drugs. Triazoles are known for their antifungal, antibacterial, and antiviral properties . The specific structure of this compound may offer unique interactions with biological targets, making it a candidate for drug development and medicinal chemistry research.

Supramolecular Chemistry

The ability of this compound to form hydrogen bonds can be utilized in supramolecular chemistry. It can act as a building block for creating complex structures through non-covalent interactions, such as hydrogen bonding and π-π stacking . These structures have potential applications in the development of new materials and nanotechnology.

Ligand Synthesis for Metal Coordination

Hydrazine-based compounds like this one are used as ligand precursors for the formation of bidentate Schiff base ligands applied in metal coordination . This has implications in catalysis, where the compound could be used to synthesize catalysts for various chemical reactions, including those important in industrial processes.

Agricultural Chemistry

The structural analogs of this compound have been used as pesticides . Research into the applications of this specific compound could lead to the development of new pesticides with improved efficacy and reduced environmental impact.

Direcciones Futuras

The future directions for the study of “1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the wide range of physiological and pharmacological activities of pyrazole derivatives , this compound could be a promising scaffold for the discovery of novel active pharmaceutical ingredients.

Mecanismo De Acción

Mode of Action

Triazole compounds are generally known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or disruption of cell membrane integrity .

Biochemical Pathways

Triazole compounds can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability, efficacy, and safety profile .

Result of Action

The effects would depend on the specific targets and biochemical pathways that the compound interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

1-methyl-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-9-3-5-10(6-4-9)7-13-12(17)11-8-16(2)15-14-11/h3-6,8H,7H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEDKIAMIFJZLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2938271.png)

![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2938278.png)

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-[4-(4-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2938280.png)